4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile
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Overview
Description
4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with the molecular formula C20H16N2O2S2. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then cyclized with 2-bromo-3-benzoylpropionitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and thiophene moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and benzoyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share similar sulfur-containing functional groups and exhibit diverse biological activities.
Thiazoles: Compounds with a thiazole ring structure, known for their wide range of biological activities.
Uniqueness
4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to its specific combination of functional groups and the presence of both a thiophene ring and a benzoyl group.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(4-methoxyphenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-24-15-9-7-13(8-10-15)12-25-20-16(11-21)17(22)19(26-20)18(23)14-5-3-2-4-6-14/h2-10H,12,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWRDZABPNAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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